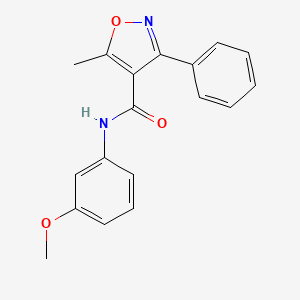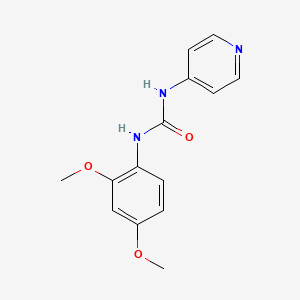
N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)acrylamide, also known as FNPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. FNPA is a small molecule that belongs to the class of acrylamides, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)acrylamide is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It has also been proposed that N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)acrylamide may induce cell death by activating apoptotic pathways.
Biochemical and Physiological Effects:
N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)acrylamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its antitumor activity. It has also been reported to inhibit the activity of certain enzymes involved in DNA replication and repair, which may lead to DNA damage and cell death. Additionally, N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)acrylamide has been shown to inhibit the growth of certain bacteria and fungi by disrupting their cell membranes.
Advantages and Limitations for Lab Experiments
N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)acrylamide has several advantages for use in lab experiments, including its high potency and selectivity towards certain targets. However, it also has limitations, such as its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several potential future directions for research on N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)acrylamide, including:
1. Investigation of its mechanism of action and molecular targets in cancer cells and microorganisms.
2. Development of new derivatives of N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)acrylamide with improved pharmacokinetic and pharmacodynamic properties.
3. Evaluation of the efficacy of N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)acrylamide in animal models of cancer and infectious diseases.
4. Examination of the potential synergistic effects of N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)acrylamide with other anticancer agents or antibiotics.
5. Exploration of the use of N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)acrylamide as a chemical probe for studying biological processes and pathways.
In conclusion, N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)acrylamide is a promising compound with diverse biological activities and potential applications in various fields. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.
Synthesis Methods
N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)acrylamide can be synthesized using various methods, including the reaction of 4-fluoro-3-nitroaniline and 4-fluorocinnamaldehyde in the presence of a base, such as potassium carbonate. The reaction yields N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)acrylamide as a yellow crystalline solid with a melting point of 162-164°C.
Scientific Research Applications
N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)acrylamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)acrylamide has also been reported to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
(E)-N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2O3/c16-11-4-1-10(2-5-11)3-8-15(20)18-12-6-7-13(17)14(9-12)19(21)22/h1-9H,(H,18,20)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJPIDSTYNLEBN-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(5-bromo-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5811595.png)
![6-acetyl-2-(4-hydroxy-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5811596.png)

![{4-[(2-methylbenzoyl)amino]phenoxy}acetic acid](/img/structure/B5811607.png)

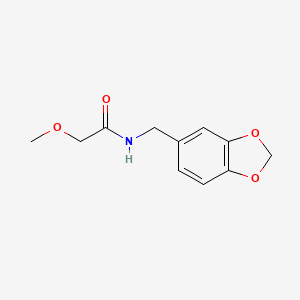
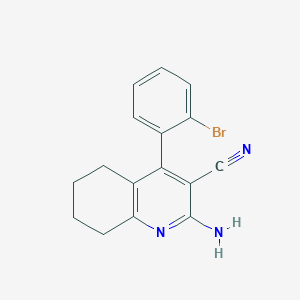
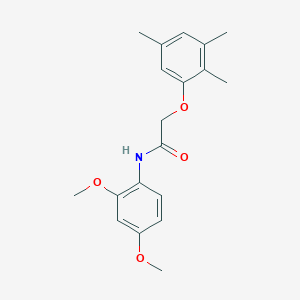

![N-[2-(3,4-dihydro-1(2H)-quinolinyl)ethyl]-N'-1-naphthylurea](/img/structure/B5811633.png)
![2-methyl-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5811636.png)
